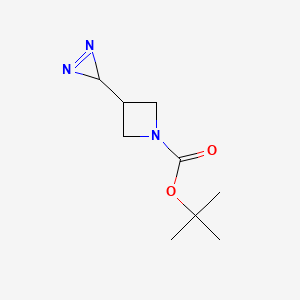
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the diazirine moiety. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Diazirine Group: The diazirine group can be introduced via diazirine formation reactions, which often involve the use of diazo compounds and photolysis.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety.
Reduction: Reduction reactions may target the azetidine ring or the diazirine group.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the diazirine group.
Reduction Products: Reduced forms of the azetidine ring or diazirine group.
Substitution Products: Compounds with substituted tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoaffinity Labeling: The diazirine group is activated by UV light, allowing it to form covalent bonds with nearby molecules, making it useful for studying molecular interactions.
Biology:
Protein Interaction Studies: The compound can be used to investigate protein-protein and protein-ligand interactions.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals by identifying drug targets and mechanisms of action.
Industry:
Material Science: May be used in the development of new materials with specific properties due to its unique reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate primarily involves the activation of the diazirine group by UV light. Upon activation, the diazirine forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, forming covalent linkages. This property is exploited in photoaffinity labeling to study molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the diazirine group in tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate makes it particularly useful for photoaffinity labeling, a feature not shared by the other similar compounds listed.
- Reactivity: The diazirine group provides unique reactivity under UV light, allowing for the formation of covalent bonds with nearby molecules, which is a distinct advantage in studying molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7-10-11-7/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FRYZKNDUBNOEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


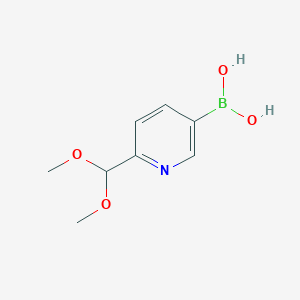

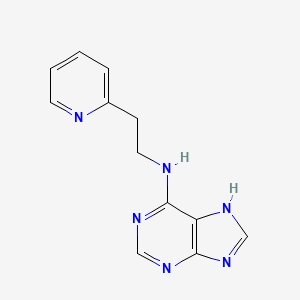


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

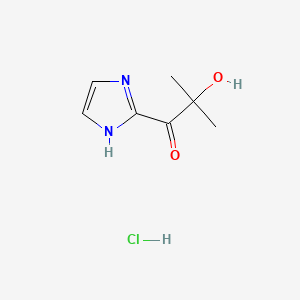
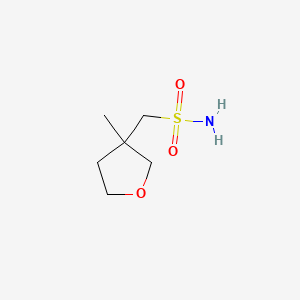
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)

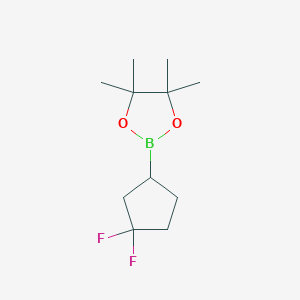
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
